molecular formula C8H16N2O2S2 B1265450 2-Acetamidoethyl disulfide CAS No. 638-44-8

2-Acetamidoethyl disulfide

Cat. No.: B1265450
CAS No.: 638-44-8
M. Wt: 236.4 g/mol
InChI Key: KIBCSYBEMXURBL-UHFFFAOYSA-N
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Description

2-Acetamidoethyl disulfide is an organic compound characterized by the presence of a disulfide bond and an acetamido group. It is a derivative of 2-acetamidoethanethiol and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure consists of two ethyl groups linked by a disulfide bond, with an acetamido group attached to one of the ethyl groups.

Mechanism of Action

Target of Action

2-Acetamidoethyl disulfide (AED) is a disulfide derivative of 2-acetamidoethanethiol. The primary target of AED is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

These species can cause DNA strand scission .

Biochemical Pathways

The biochemical pathways affected by AED are related to the fatty acid elongation cycle of the FAS-II pathway . Disulfide and multisulfide compounds can cause a futile cycle of disulfide formation and breaking that consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .

Pharmacokinetics

For example, one study showed that a disulfide-containing compound had an elimination half-life and area under curve that were 5.5 and 12.4 times that of the free drug, respectively .

Result of Action

The result of AED’s action is likely the inhibition of the target enzyme, disrupting the fatty acid elongation cycle of the FAS-II pathway . This disruption could lead to the death of Mycobacterium tuberculosis cells.

Action Environment

The action of AED and other disulfide-containing compounds can be influenced by the environment. For example, the cleavage of disulfide or multisulfide bonds and the subsequent generation of toxic species are influenced by the reactivity and stability of these bonds, their cleavage conditions, and the intracellular environment . In particular, the presence of glutathione in the intracellular environment can trigger the cleavage of disulfide bonds .

Biochemical Analysis

Biochemical Properties

2-Acetamidoethyl disulfide plays a vital role in biochemical reactions, particularly those involving redox processes. It interacts with enzymes such as thioredoxin and protein disulfide isomerases, which facilitate the formation and isomerization of disulfide bonds in proteins . These interactions are essential for maintaining the structural integrity and function of proteins. The compound also interacts with glutathione, a key antioxidant in cells, participating in redox reactions that protect cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, this compound can alter gene expression by influencing transcription factors and epigenetic modifications . Its impact on cellular metabolism includes the regulation of metabolic pathways that involve redox reactions and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation and exchange of disulfide bonds. This compound can bind to cysteine residues in proteins, leading to the formation of disulfide bonds that stabilize protein structures . It also participates in redox reactions, where it can act as an electron donor or acceptor, thereby modulating the redox state of proteins and other biomolecules . These interactions can result in the activation or inhibition of enzymes, as well as changes in gene expression through redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time, especially in the presence of reducing agents . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in redox homeostasis and protein folding . These effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular antioxidant capacity and protect against oxidative stress . At high doses, it can induce toxicity, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to redox reactions and sulfur metabolism. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its structure . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is primarily localized in the cytoplasm and mitochondria, where it participates in redox reactions and energy metabolism . Specific targeting signals can direct this compound to particular cellular compartments, enhancing its functional specificity . Post-translational modifications, such as phosphorylation, can also affect its activity and localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamidoethyl disulfide can be synthesized by reacting 2-acetamidoethanethiol with disulfur dichloride. The reaction typically involves the following steps:

    Reactants: 2-acetamidoethanethiol and disulfur dichloride.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidoethyl disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamidoethyl disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiodiethanol: Another disulfide compound with similar properties but lacks the acetamido group.

    Bis(2-hydroxyethyl) disulfide: Similar structure but with hydroxyl groups instead of the acetamido group.

Uniqueness

2-Acetamidoethyl disulfide is unique due to the presence of both the disulfide bond and the acetamido group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research applications.

Properties

IUPAC Name

N-[2-(2-acetamidoethyldisulfanyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-7(11)9-3-5-13-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBCSYBEMXURBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSSCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213245
Record name Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI)
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Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-44-8
Record name N,N′-(Dithiodi-2,1-ethanediyl)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N-dithiodiethylenedi-
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Record name 2-Acetamidoethyl disulfide
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Record name Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(dithiodiethylene)bisacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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